molecular formula C27H25NO5 B557318 Fmoc-Tyr(All)-OH CAS No. 146982-30-1

Fmoc-Tyr(All)-OH

Cat. No. B557318
CAS RN: 146982-30-1
M. Wt: 443.5 g/mol
InChI Key: AQUXDQFCBLRIRE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(All)-OH, also known as Fmoc-O-allyl-L-tyrosine, is a derivative of tyrosine that is used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis, and the allyl group (All) is a protecting group for the hydroxyl group of tyrosine . The molecular formula of Fmoc-Tyr(All)-OH is C27H25NO5 .


Synthesis Analysis

Fmoc-Tyr(All)-OH is commonly used in Fmoc solid-phase peptide synthesis (SPPS) . In this method, the Fmoc group is removed (deprotected) under basic conditions, allowing the free amine group to react with the next activated amino acid in the sequence . The allyl group can be removed later under different conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(All)-OH consists of a tyrosine residue with an allyl group protecting the hydroxyl group and a Fmoc group protecting the amine group . The molecular weight is 443.5 g/mol .


Chemical Reactions Analysis

In the context of peptide synthesis, the main reactions involving Fmoc-Tyr(All)-OH are the coupling reactions with other amino acids and the deprotection reactions that remove the Fmoc and allyl groups . These reactions are typically carried out in the presence of coupling reagents and bases .


Physical And Chemical Properties Analysis

Fmoc-Tyr(All)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C .

Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-Tyr(All)-OH is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery and as diagnostic tools for imaging. The self-assembling nature of peptides containing Fmoc groups, like Fmoc-Tyr(All)-OH, allows for the creation of hydrogels with potential applications in tissue engineering . They support cell adhesion, survival, and duplication, making them excellent scaffolds for bioprinting applications .

Enhancement of Mechanical Properties in Hydrogels

The incorporation of Fmoc-Tyr(All)-OH into hydrogels, such as Ca-alginate , improves their mechanical properties significantly. This enhancement is due to the formation of an interpenetrating network (IPN) hybrid hydrogel, where the Fmoc-Tyr(All)-OH contributes to the network’s integrity and strength. Such mechanically robust hydrogels have applications in controlled release systems for small molecules and can be tailored for specific release profiles .

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(All)-OH plays a critical role in SPPS, a widely used method for peptide synthesis. The Fmoc group serves as a temporary protection for the amino acid’s reactive groups during the synthesis process. This allows for the sequential addition of amino acids to form peptides without unwanted side reactions. SPPS is fundamental in synthesizing peptides for therapeutic use , vaccine development , and research into peptide structure and function .

Mechanism of Action

Target of Action

Fmoc-Tyr(All)-OH is primarily used in the field of peptide synthesis . Its main target is the formation of peptide chains, where it serves as a building block for the synthesis of peptides .

Mode of Action

Fmoc-Tyr(All)-OH operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, typically a resin, via its carboxyl group . The Fmoc group serves as a temporary protecting group for the amino group during the initial resin loading and is removed prior to the coupling of the next amino acid .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Tyr(All)-OH is peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide chains .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of resin, the efficiency of the coupling reagents, and the conditions under which the synthesis is performed .

Result of Action

The result of Fmoc-Tyr(All)-OH’s action is the successful synthesis of peptide chains . These peptide chains can then be used in various research and industrial applications, including the development of new drugs and the study of biological processes .

Action Environment

The efficacy and stability of Fmoc-Tyr(All)-OH can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the synthesis is carried out, and the presence of other reagents or contaminants . Careful control of these environmental factors is crucial for the successful use of Fmoc-Tyr(All)-OH in peptide synthesis .

Safety and Hazards

In case of fire, water spray, alcohol-resistant foam, dry chemical or carbon dioxide should be used . Special hazards arising from the substance include carbon oxides and nitrogen oxides . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The use of Fmoc-Tyr(All)-OH and other Fmoc-protected amino acids in peptide synthesis is a well-established and growing field . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXDQFCBLRIRE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583798
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(All)-OH

CAS RN

146982-30-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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